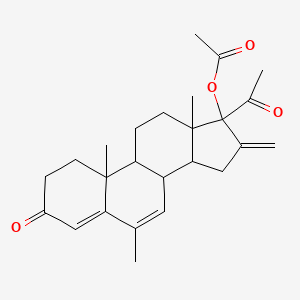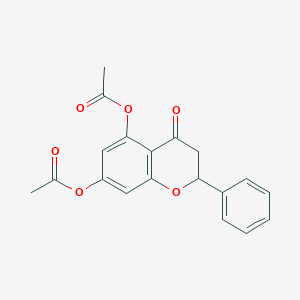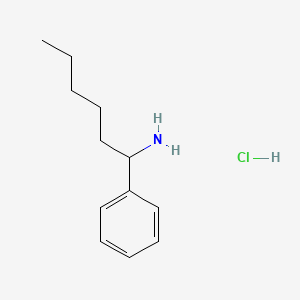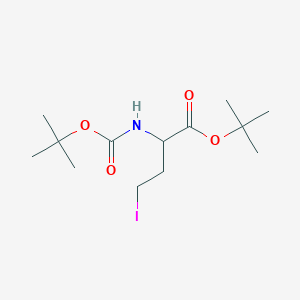![molecular formula C10H17N6O12P3 B13387203 [[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is a modified nucleotide analog. It is structurally similar to adenosine triphosphate (ATP) but with an amino group substitution at the 2’ position of the deoxyribose sugar. This compound is often used in various biochemical and molecular biology applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2-amino-2’-deoxyadenosine is phosphorylated using phosphoric acid derivatives to form the triphosphate group.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
化学反应分析
Types of Reactions
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of imines or other oxidized derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Incorporated into DNA to study the effects of modified nucleotides on DNA structure and function.
Medicine: Investigated for its potential use in antiviral therapies due to its ability to interfere with viral replication.
Industry: Used in the development of diagnostic assays and as a tool in biotechnology research.
作用机制
The mechanism of action of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA by polymerases. The amino group substitution can enhance the stability of the nucleic acid duplex by forming additional hydrogen bonds. This can affect the overall structure and function of the nucleic acids, making it a valuable tool in molecular biology research.
相似化合物的比较
Similar Compounds
2-amino-2’-deoxyadenosine: Lacks the triphosphate group but has a similar amino substitution.
Adenosine triphosphate (ATP): The natural nucleotide with a hydroxyl group instead of an amino group at the 2’ position.
2,6-diaminopurine-2’-deoxyribose-5’-triphosphate: Another modified nucleotide with two amino groups on the purine ring.
Uniqueness
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific amino substitution, which provides enhanced stability to nucleic acid structures. This makes it particularly useful in studies requiring stable DNA or RNA duplexes.
属性
分子式 |
C10H17N6O12P3 |
|---|---|
分子量 |
506.20 g/mol |
IUPAC 名称 |
[[5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,11,12,14,15) |
InChI 键 |
JFVJZFMWJVSZNC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)


![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)


![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
